N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide is a chemical compound with the molecular formula C13H12N2O5. It is known for its unique structural properties, which include a nitro group, a methoxy group, and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 5-nitro-2-methoxyaniline with 2-methyl-3-furoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the furan ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- N-{5-nitro-2-methoxyphenyl}-5-methyl-2-furamide
- N-{5-nitro-2-methoxyphenyl}-2-methyl-3-thiopheneamide
Uniqueness
N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide is unique due to its specific combination of functional groups and its reactivity profile. The presence of both a nitro group and a methoxy group on the phenyl ring, along with the furan ring, gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H12N2O5 |
---|---|
Molecular Weight |
276.24g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H12N2O5/c1-8-10(5-6-20-8)13(16)14-11-7-9(15(17)18)3-4-12(11)19-2/h3-7H,1-2H3,(H,14,16) |
InChI Key |
KXVMNUZTEYHDNV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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